REACTION_CXSMILES
|
F[C:2]1[C:7]2[C:8](=[O:17])[C:9]3[CH:10]=[CH:11][N:12]=[CH:13][C:14]=3[C:15](=[O:16])[C:6]=2[C:5](F)=[CH:4][CH:3]=1.[CH2:19]([NH2:22])[CH2:20][NH2:21]>>[NH2:21][CH2:20][CH2:19][NH:22][C:2]1[C:7]2[C:8](=[O:17])[C:9]3[CH:10]=[CH:11][N:12]=[CH:13][C:14]=3[C:15](=[O:16])[C:6]=2[C:5]([NH:21][CH2:20][CH2:19][NH2:22])=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C2=C1C(C=1C=CN=CC1C2=O)=O)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CN)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NCCNC1=CC=C(C2=C1C(C=1C=CN=CC1C2=O)=O)NCCN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |